(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride
Description
The compound (5R,6S)-4-nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride is a β-lactam derivative with a bicyclic core structure (1-azabicyclo[3.2.0]hept-2-ene) and critical functional modifications (Figure 1). Key features include:
- 4-Nitrobenzyl ester group: Enhances stability and may act as a protective group for the β-lactam ring during synthesis or as a prodrug moiety .
- (R)-1-Hydroxyethyl group at C6: A stereospecific modification common in carbapenems, contributing to antibacterial activity .
- Hydrochloride salt: Improves crystallinity and bioavailability .
Properties
IUPAC Name |
(4-nitrophenyl)methyl (5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S.ClH/c1-10(22)15-13-8-14(28-7-6-19)16(20(13)17(15)23)18(24)27-9-11-2-4-12(5-3-11)21(25)26;/h2-5,10,13,15,22H,6-9,19H2,1H3;1H/t10-,13-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBCYQNULZNYOZ-BJUUEFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442847-69-0 | |
| Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[(2-aminoethyl)thio]-6-[(1R)-1-hydroxyethyl]-7-oxo-, (4-nitrophenyl)methyl ester, hydrochloride (1:1), (5R,6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442847-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound (5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride, with CAS number 442847-69-0, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22ClN3O6S, with a molecular weight of 443.91 g/mol. The structure features a bicyclic system with various functional groups that may contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to (5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene exhibit significant anticancer properties. For instance, thiosemicarbazones have been shown to possess anticancer activity due to their ability to interact with cellular targets and induce apoptosis in cancer cells .
Enzyme Inhibition
The compound's structural features suggest potential activity as an enzyme inhibitor. Compounds with similar structures have demonstrated inhibition against various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives exhibiting thioether linkages have shown selective inhibition profiles against these enzymes, which are crucial in neurodegenerative diseases .
The precise mechanisms through which (5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene exerts its biological effects are still under investigation. However, it is hypothesized that:
- Apoptosis Induction : Similar compounds have been reported to activate caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Binding : The presence of the nitro group and thioether moiety may facilitate binding to active sites of target enzymes, leading to inhibition.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related thiosemicarbazone compound in human pancreatic cancer cell lines using MTT assays. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent activity against these cancer cells .
Study 2: Enzyme Inhibition Profile
In another study focused on enzyme inhibition, a series of thiosemicarbazone derivatives were tested for their ability to inhibit AChE and BChE. The most potent inhibitors showed IC50 values in the low micromolar range, indicating that modifications similar to those present in (5R,6S)-4-Nitrobenzyl could enhance enzyme inhibition .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogs and Modifications
The following compounds share the 1-azabicyclo[3.2.0]hept-2-ene core but differ in substituents, impacting their chemical and biological properties:
Key Research Findings
Antibacterial Activity :
- Stability and Reactivity: Phosphonooxy derivatives () show delayed hydrolysis, suggesting prolonged release in biological systems . Iminomethylamino-substituted analogs () exhibit higher reactivity due to the imine group, which may limit in vivo stability .
Synthetic Utility :
Mechanistic Insights
- β-Lactamase Resistance: The 3-((2-aminoethyl)thio) group in the target compound may sterically hinder β-lactamase binding, analogous to clavulanic acid’s mechanism .
- Hydroxyethyl Stereochemistry : The (R)-configuration at C6 is critical for binding to penicillin-binding proteins (PBPs), as seen in imipenem and meropenem .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
